Technical Whitepaper & Advanced MSDS: 6-Bromo-3-(bromomethyl)-2-methoxypyridine in Drug Development
Technical Whitepaper & Advanced MSDS: 6-Bromo-3-(bromomethyl)-2-methoxypyridine in Drug Development
The Strategic Value of Bifunctional Pyridines
In modern medicinal chemistry, designing robust synthetic pathways requires building blocks with orthogonal reactivity. 6-Bromo-3-(bromomethyl)-2-methoxypyridine (CAS: 1805208-46-1) serves as a premier bifunctional scaffold . The molecule features a highly electrophilic bromomethyl group primed for rapid nucleophilic substitution (SN2), alongside a 6-bromo substituent perfectly positioned for downstream transition-metal-catalyzed cross-coupling. The electron-donating 2-methoxy group modulates the electronics of the pyridine ring, stabilizing the core against unwanted side reactions while providing a critical hydrogen-bond acceptor for target binding .
Physicochemical Profiling & Structural Causality
Understanding the physical properties of this compound is essential for predicting its behavior in both biological and synthetic environments.
| Property | Value | Structural Causality / Impact |
| Chemical Name | 6-Bromo-3-(bromomethyl)-2-methoxypyridine | N/A |
| CAS Number | 1805208-46-1 | Unique identifier for regulatory tracking. |
| Molecular Formula | C7H7Br2NO | Indicates high halogen content; dictates isotopic mass patterns. |
| Molecular Weight | 280.94 g/mol | Heavy atom effect influences NMR relaxation times. |
| Physical State | Solid (typically off-white powder) | Facilitates easy weighing, but poses an inhalation dust hazard. |
| Reactivity Centers | Benzylic Bromide, Aryl Bromide | Orthogonal reactivity allows for sequential, chemoselective functionalization. |
Mechanistic Toxicology & Material Safety Data (MSDS)
As an active alkylating agent, this compound requires rigorous safety protocols. The toxicity is driven by the bromomethyl moiety, which acts as a potent electrophile. In biological systems, it rapidly alkylates nucleophilic residues (e.g., the N7 position of guanine in DNA, or thiol groups in cysteine residues of proteins) . This mechanism is the root cause of its classification as a severe corrosive and potential mutagen.
GHS Hazard Classifications & Mitigation
| GHS Hazard Code | Description | Mechanistic Cause | Required PPE & Mitigation |
| H314 | Causes severe skin burns and eye damage. | Rapid alkylation and cross-linking of tissue proteins; localized HBr release upon hydrolysis. | Nitrile gloves (double-layered), chemical safety goggles, face shield. |
| H335 | May cause respiratory irritation. | Volatilization of the alkylating pharmacophore interacting with mucosal membranes. | Handle exclusively in a Class II fume hood or glovebox. |
| P280 | Wear protective gloves/clothing/eye protection. | Prevention of dermal nucleophilic attack by the bromomethyl group. | Tyvek sleeves, lab coat, strict hygiene protocols. |
Spill Response Causality: In the event of a spill, mechanical containment must be followed by chemical quenching. We utilize a 10% aqueous sodium thiosulfate solution. The thiosulfate anion is a large, highly polarizable "soft" nucleophile that outcompetes biological nucleophiles, rapidly displacing the aliphatic bromide to form a benign, water-soluble Bunte salt .
Emergency spill response and chemical quenching workflow for alkylating agents.
Self-Validating Experimental Workflows
To maximize the utility of 6-Bromo-3-(bromomethyl)-2-methoxypyridine, we must exploit its orthogonal reactivity. The fundamental rule is to address the most reactive site first: the bromomethyl group. Attempting a high-temperature Palladium-catalyzed cross-coupling before modifying the bromomethyl group will result in catastrophic polymerization or oxidative addition at the benzylic position.
Bifunctional reactivity pathway of 6-Bromo-3-(bromomethyl)-2-methoxypyridine.
Protocol A: Chemoselective SN2 Alkylation of a Secondary Amine
Objective: Functionalize the 3-position while preserving the 6-bromo handle.
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Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6-Bromo-3-(bromomethyl)-2-methoxypyridine (1.0 eq, 2.81 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 50 mL).
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Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby increasing the nucleophilicity of the incoming amine and accelerating the SN2 transition state.
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Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq, 2.76 g, 20 mmol).
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Causality: K2CO3 is chosen over soluble organic bases (like TEA or DIPEA) to prevent competitive quaternization of the amine base with the highly reactive bromomethyl group.
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Nucleophile Addition: Slowly add the secondary amine (1.2 eq, 12 mmol) dropwise at 0 °C, then allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.
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Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct tribromide-like isotopic pattern (M, M+2, M+4 due to two Br atoms). The successful product will show a clean M, M+2 doublet, confirming the exact displacement of one bromine atom while leaving the aryl bromide intact.
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Workup: Filter the insoluble inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the alkylated intermediate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Position
Objective: Construct a C-C bond at the 6-position of the newly formed intermediate.
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Preparation: Charge a Schlenk tube with the alkylated intermediate from Protocol A (1.0 eq, 5 mmol), an aryl boronic acid (1.5 eq, 7.5 mmol), and Sodium Carbonate (Na2CO3, 2.0 eq, 1.06 g, 10 mmol).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 0.25 mmol).
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Causality: The bidentate dppf ligand enforces a large bite angle on the Palladium center. This specifically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-rich heteroaryls (due to the electron-donating 2-methoxy group).
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Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 25 mL).
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Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base. Degassing (sparging with N2 for 15 mins) is critical to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
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Reaction: Heat to 90 °C for 12 hours under a nitrogen atmosphere.
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Self-Validation (LC-MS/TLC): Monitor the disappearance of the M, M+2 doublet. The final product will display a single mass peak (M), confirming the complete consumption of the aryl bromide. TLC under UV 254 nm will show a new, highly conjugated fluorescent spot.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide." PubChem.[Link]
